molecular formula C11H13ClN2O B2991989 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one CAS No. 120868-72-6

1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one

Cat. No.: B2991989
CAS No.: 120868-72-6
M. Wt: 224.69
InChI Key: PTRUQENBDHGVDI-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one is an organic compound that features a piperidin-2-one ring substituted with a 6-chloropyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and piperidin-2-one.

    Reaction Conditions: The 6-chloropyridine is first reacted with a suitable alkylating agent to introduce the methyl group at the 3-position, forming 6-chloropyridin-3-ylmethyl chloride.

    Coupling Reaction: The 6-chloropyridin-3-ylmethyl chloride is then reacted with piperidin-2-one under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperidin-2-one ring or the pyridine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidin-2-one ring and a 6-chloropyridin-3-ylmethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-5-4-9(7-13-10)8-14-6-2-1-3-11(14)15/h4-5,7H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRUQENBDHGVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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